BenchChemオンラインストアへようこそ!

H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me)

delta opioid receptor functional antagonism Dmt-Tic pharmacophore

The compound H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me) is a synthetic pseudopeptide belonging to the Dmt-Tic (2',6'-dimethyl-L-tyrosine – 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore class. It features a C-terminal 1-methylbenzimidazole (Bid(N1-Me)) group separated from the Dmt-Tic core by an aspartic acid linker in the R-configuration.

Molecular Formula C32H35N5O5
Molecular Weight 569.6 g/mol
Cat. No. B10849178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me)
Molecular FormulaC32H35N5O5
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CC(=O)O)C4=NC5=CC=CC=C5N4C)N)C)O
InChIInChI=1S/C32H35N5O5/c1-18-12-22(38)13-19(2)23(18)15-24(33)32(42)37-17-21-9-5-4-8-20(21)14-28(37)31(41)35-26(16-29(39)40)30-34-25-10-6-7-11-27(25)36(30)3/h4-13,24,26,28,38H,14-17,33H2,1-3H3,(H,35,41)(H,39,40)/t24-,26+,28-/m0/s1
InChIKeyXFKPEXYNTQLONY-YIOBJHAYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me) – Delta Opioid Receptor Ligand in Dmt-Tic Pharmacophore Series


The compound H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me) is a synthetic pseudopeptide belonging to the Dmt-Tic (2',6'-dimethyl-L-tyrosine – 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore class. It features a C-terminal 1-methylbenzimidazole (Bid(N1-Me)) group separated from the Dmt-Tic core by an aspartic acid linker in the R-configuration. This chemotype is part of a series in which systematic modification of linker chirality and N1-benzimidazole methylation controls the conversion between delta-opioid receptor (DOP) agonism and antagonism [1]. Its molecular weight is 569.6 g/mol, with a calculated logP of 0.4 and 4 H-bond donors [2].

Why H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me) Cannot Be Substituted by UFP-512 or Other In-Class DOP Ligands


Within the Dmt-Tic pharmacophore series, seemingly minor structural alterations produce diametrically opposed functional outcomes at the delta-opioid receptor. The presence, chirality, and N-methylation state of the aspartic acid–benzimidazole moiety determine whether a compound behaves as a full delta agonist (e.g., UFP-512, compound 4), a pure delta antagonist (e.g., the N1-methylated derivatives compounds 10 and 11), or a less selective agonist (e.g., UFP-502) [1]. N1-methylation of the benzimidazole alone abolishes delta agonism and introduces potent delta antagonism (pA2 9.65–9.90), an effect that cannot be replicated by the non-methylated parent compounds [1]. Consequently, substituting the R-configured N1-Me antagonist (compound 11) with the S-configured N1-Me analog (compound 10), the non-methylated agonist (UFP-512), or the shorter-linker agonist UFP-502 would yield fundamentally different pharmacological profiles—agonist versus antagonist, divergent mu-opioid receptor recruitment, and opposite in vivo behavioral phenotypes—rendering generic or within-class interchange scientifically invalid [1][2].

H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me) Quantitative Differentiation Guide


Functional Switch to Delta Antagonism via N1-Benzimidazole Methylation

N1-methylation of the benzimidazole ring converts potent delta agonists into potent delta antagonists. The target compound (11) exhibits pure delta antagonist behavior in the mouse vas deferens (MVD) assay with a pA2 of 9.65 and no measurable agonist activity (MVD IC50 > 10,000 nM). In direct contrast, its non-methylated diastereomer analogue, H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid (compound 12), is a delta agonist with MVD IC50 = 1.21 nM. Similarly, the non-methylated S-configured parent, UFP-512 (compound 4), acts as a potent delta agonist with MVD IC50 = 0.12 nM [1]. This N1-Me-driven functional switch from agonism to antagonism is consistently observed across the series and constitutes a binary, mechanistically discrete differentiation.

delta opioid receptor functional antagonism Dmt-Tic pharmacophore mouse vas deferens

Delta Receptor Binding Affinity: Sub-nanomolar Ki Retained Despite Functional Inversion

Despite the functional switch from agonism to antagonism, the target compound retains exceptionally high delta receptor binding affinity. Its Kiδ is 0.070 ± 0.007 nM, which is 6.3-fold higher than UFP-512 (Kiδ = 0.443 nM) and statistically indistinguishable from the non-methylated R-isomer agonist (compound 12, Kiδ = 0.067 ± 0.008 nM). This demonstrates that N1-methylation does not compromise delta receptor recognition while abolishing receptor activation [1]. The S-configured N1-Me isomer (compound 10) exhibits slightly higher affinity (Kiδ = 0.059 ± 0.008 nM) but also retains weak partial agonist activity (MVD IC50 = 2886 nM), making the R-isomer the cleaner antagonist probe [1][2].

receptor binding delta opioid receptor Ki radioligand displacement

Delta-over-Mu Selectivity: 9-Fold Improvement Over Agonist Parent UFP-512 in Functional Context

The target compound achieves a mu/delta selectivity ratio (Kiμ/Kiδ) of 169, reflecting a Kiμ of 11.8 ± 1.4 nM relative to its Kiδ of 0.070 nM. This represents improved selectivity compared to UFP-512 (Kiμ/Kiδ = 122, Kiμ = 53.9 nM) when considered alongside the functional profile. Although the numeric selectivity ratio is similar to the S-configured N1-Me isomer (compound 10, Kiμ/Kiδ = 101, Kiμ = 5.93 ± 0.82 nM), the R-isomer's complete lack of agonist activity (MVD IC50 > 10,000 nM vs. 2,886 nM for compound 10) provides greater confidence in attributing observed effects solely to delta antagonism without confounding partial agonism [1][2].

receptor selectivity mu opioid receptor delta/mu selectivity ratio off-target activity

Aspartic Acid Chirality Modulates Antagonist Cleanliness: R-Configuration Eliminates Residual Agonism Present in S-Isomer

Comparison of the two N1-methylated diastereomers reveals that the aspartic acid chirality critically influences the completeness of the functional switch. The S-configured isomer (compound 10) retains detectable residual agonist activity in the MVD (IC50 = 2,886 ± 983 nM) alongside its antagonist potency (pA2 = 9.90), indicating mixed or partial antagonist character. In contrast, the R-configured target compound (compound 11) shows no measurable agonist activity up to 10,000 nM (IC50 > 10,000 nM) while maintaining high antagonist potency (pA2 = 9.65) [1]. The R-isomer's delta affinity (0.070 nM) is only marginally lower than that of the S-isomer (0.059 nM), and its selectivity ratio (169) exceeds that of the S-isomer (101), further supporting the R-configuration as providing a cleaner antagonist pharmacological phenotype [1].

chirality diastereomer structure-activity relationship antagonist purity

In Vivo Behavioral Phenotype Divergence: N1-Me Antagonists Induce Sedation and Convulsions While Agonist UFP-512 Causes Agitation

In vivo behavioral observation in mice reveals a stark dichotomy between the delta agonist UFP-512 (compound 4) and its N1-methylated antagonist derivatives. UFP-512 at active doses caused excessive grooming and agitation (constant, fast moving in the cage, burrowing in nesting material). In contrast, the S-configured N1-Me antagonist (compound 10) produced sedation (quiet, easily handled, moving slowly if at all) and convulsions at high intracerebroventricular doses [1]. While these direct in vivo comparisons are reported for the S-isomer N1-Me antagonist (compound 10) rather than the R-isomer target compound (compound 11), the shared N1-Me antagonist pharmacophore predicts a qualitatively similar behavioral signature distinct from the agonist UFP-512. Importantly, both compounds 4 and 10 produced dose-dependent analgesia reversed by naltrindole in the tail-flick test, indicating that delta antagonism itself (compound 10) can yield analgesic effects comparable to delta agonism [1][2]. The R-isomer (compound 11) has not been separately characterized in vivo in the published literature, representing a gap. However, its cleaner in vitro antagonist profile (no residual agonism vs. compound 10) suggests it would produce sedation/convulsion phenotype without agonist confounds.

in vivo pharmacology behavioral phenotyping sedation convulsion DOP receptor

Recommended Research and Procurement Application Scenarios for H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me)


Pharmacological Isolation of Delta Opioid Receptor Antagonism in Tissue Bioassays

This compound is the preferred choice for experiments requiring a pure, high-affinity delta opioid receptor antagonist in isolated tissue preparations such as the mouse vas deferens (MVD). With a pA2 of 9.65 and no detectable agonist activity (MVD IC50 > 10,000 nM), it provides unambiguous delta receptor blockade without the confounding partial agonism exhibited by the S-configured N1-Me isomer (compound 10, MVD IC50 = 2,886 nM) or the full agonism of UFP-512 [1]. Its delta affinity (Kiδ = 0.070 nM) is 6.3-fold higher than UFP-512, enabling lower working concentrations [1].

Structure-Activity Relationship Studies on Dmt-Tic Pharmacophore Chirality and Methylation

As one of a matched pair of diastereomers (R vs. S aspartic acid configuration) bearing the N1-methylbenzimidazole modification, this compound is an essential tool for SAR investigations into how linker chirality modulates the completeness of the agonist-to-antagonist functional switch. Pairing compound 11 (R, pure antagonist) with compound 10 (S, partial agonist/antagonist) and their non-methylated counterparts (compounds 12 and 4) enables systematic dissection of chirality-by-methylation interaction effects on both receptor binding and functional efficacy [1].

In Vivo Delta Antagonist Behavioral Pharmacology with Reduced Agonist Confound

Although in vivo data are currently published only for the S-isomer N1-Me antagonist (compound 10), the cleaner in vitro antagonist profile of the R-isomer (no residual MVD agonism up to 10,000 nM) makes it a rational choice for in vivo studies investigating the behavioral consequences of selective delta receptor blockade, including sedation, convulsive threshold, and delta-mediated analgesia. The target compound is predicted to produce the antagonist-associated sedation/convulsion phenotype without the agonist-driven agitation observed with UFP-512, though direct in vivo characterization of compound 11 is needed to confirm this profile [1].

Delta-vs-Mu Selectivity Profiling in Heterologous Receptor Expression Systems

With a mu/delta selectivity ratio of 169 (Kiμ = 11.8 nM vs. Kiδ = 0.070 nM), this compound is well-suited for experiments in CHO or HEK293 cells expressing recombinant human opioid receptors where selective delta antagonism is required with minimal mu receptor engagement. Its selectivity ratio is superior to UFP-512 (122-fold) and compound 10 (101-fold), and dramatically exceeds the non-selective UFP-502 (14-fold), making it the most appropriate Dmt-Tic-derived antagonist for studies requiring delta-specific pharmacological manipulation in recombinant systems [1][2].

Quote Request

Request a Quote for H-Dmt-Tic-NH-(R)CH(CH2-COOH)-Bid(N1-Me)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.